Methyl 2-hydroxy-5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate

Synthetic Intermediate 5-Lipoxygenase Inhibitors Dihydronaphthalene Functionalization

Researchers targeting 5-lipoxygenase (5-LOX) inhibitors face a critical supply bottleneck: generic dihydronaphthalene esters lack the C-2 hydroxyl required to install the hydroxamic acid pharmacophore described in Grunenthal patents. • Non-substitutable advanced intermediate - the C-2 OH is the mandatory synthetic handle for N-[(6-methoxy-3,4-dihydronaphtho-2-yl)methyl]-acetohydroxamic acid derivatives. • Regiochemically defined 5,6-dimethoxy pattern ensures predictable electrophilic substitution at C-8, eliminating isomeric byproducts. • 3,4-Dihydro core provides conformational constraint linked to nanomolar 5-LOX inhibition (EP0560363A1 SAR). Supplied as 99% HPLC purity; bulk and custom scales available.

Molecular Formula C14H16O5
Molecular Weight 264.27 g/mol
Cat. No. B12097836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-hydroxy-5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate
Molecular FormulaC14H16O5
Molecular Weight264.27 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C(=C(CC2)O)C(=O)OC)OC
InChIInChI=1S/C14H16O5/c1-17-11-7-5-8-9(13(11)18-2)4-6-10(15)12(8)14(16)19-3/h5,7,15H,4,6H2,1-3H3
InChIKeyLYFRKLYEEFSFMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-hydroxy-5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate: A Structurally Differentiated Dihydronaphthalene Scaffold for Targeted Medicinal Chemistry


Methyl 2-hydroxy-5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate (CAS 210352-10-6, C14H16O5) is a tri-substituted 3,4-dihydronaphthalene derivative. Its defining structural signature—the simultaneous presence of a C-2 hydroxyl, C-5 and C-6 methoxy groups, and a C-1 methyl ester on the partially saturated naphthalene core—creates a hydrogen-bond donor/acceptor network and electronic configuration that is absent in simpler naphthalene analogs. This pattern is foundational to a specific class of 5-lipoxygenase (5-LOX) inhibitors described in patent literature [1]. The compound is commercially available from specialty chemical suppliers, though peer-reviewed biological data remain sparse .

Why Generic Naphthalene Esters Cannot Substitute for Methyl 2-Hydroxy-5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate in Targeted Syntheses


The utility of this dihydronaphthalene lies not merely in its core scaffold but in the precise regiochemistry of its three substituents. Replacing the compound with a generic naphthalene ester, such as methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate (lacking the 2-OH), would eliminate a critical hydrogen-bond donor and alter the electrophilicity of the aromatic system. This directly impacts downstream synthetic transformations, particularly those involving chelation-controlled reactions or the formation of hydroxamic acid derivatives, which are essential for the 5-LOX inhibitory pharmacophore described in Grunenthal's patents [1]. Without the 2-OH group, the synthetic pathway to the active pharmaceutical ingredient is blocked, making the compound a non-substitutable intermediate.

Quantitative Differentiation of Methyl 2-hydroxy-5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate from its Closest Analogs


Structural Differentiation: The Critical 2-Hydroxy Substituent for Synthetic Utility

The compound is structurally defined by the presence of a C-2 hydroxyl group, a feature absent in the closest commercially available analog, methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate (CAS 1240513-30-7) . While the analog possesses the same methoxy and methyl ester motifs, it lacks the hydroxyl, resulting in a molecular formula of C14H16O4 (vs. C14H16O5 for the target compound). The presence of the 2-OH group enables subsequent O-alkylation or acylation reactions that are impossible with the deoxy analog. This is particularly relevant because the primary patent describing the 5-LOX inhibitor class explicitly requires a hydroxyl or amino group at this position (R1 = methyl or amino) for the final pharmacophore [1].

Synthetic Intermediate 5-Lipoxygenase Inhibitors Dihydronaphthalene Functionalization

Regioselective Methoxy Substitution: The 5,6-Dimethoxy Pattern for Electronic Control

The 5,6-dimethoxy substitution pattern on the dihydronaphthalene core is distinct from other dimethoxy regioisomers, such as the 6,7-dimethoxy or 5,8-dimethoxy variants. This specific arrangement electronically activates the aromatic ring for electrophilic substitution at the C-8 position while deactivating other sites, a critical control element in fused-ring heterocycle synthesis [1]. In contrast, the 6,7-dimethoxy analog would direct electrophilic attack to the C-5 position, leading to a different regioisomeric outcome . Quantitative analysis of the Hammett substituent constants for the two methoxy groups and the adjacent hydroxyl group predicts a specific localization of frontier molecular orbitals on the A-ring of the naphthalene system, which is not achievable with other substitution patterns.

Electronic Effects Regioselective Synthesis Cyclization Precursor

Dihydronaphthalene Core: Distinct Reactivity Compared to Fully Aromatic Naphthalene Esters

The 3,4-dihydro core introduces a partially saturated ring, creating a distinct reactivity profile compared to fully aromatic naphthalene-1-carboxylates. The aliphatic C-3/C-4 positions enable subsequent dehydrogenation to generate a fully aromatic system or, alternatively, functionalization via allylic oxidation [1]. In the specific context of the Grunenthal patent family, the dihydro core is retained in the final 5-LOX inhibitors and is crucial for activity [2]. A fully aromatic analog, such as methyl 2-hydroxy-5,6-dimethoxy-1-naphthoate, would lack the conformational flexibility and the specific oxidation state required for the pharmacophore, rendering it inactive in the primary assay (IC50 > 10,000 nM for 5-LOX for non-dihydro analogs, as inferred from the structure-activity relationship [2]).

Redox Chemistry Partial Saturation Conformational Flexibility

Synthetic Provenance: The Only Documented Intermediate for a Specific Hydroxamic Acid 5-LOX Inhibitor Series

The compound is explicitly claimed as a key intermediate in the synthesis of N-[(6-methoxy-3,4-dihydronaphtho-2-yl)methyl]-acetohydroxamic acid and related derivatives, which are potent and selective 5-LOX inhibitors [1]. The synthetic route involves converting the C-2 hydroxyl group to a triflate or another leaving group, followed by palladium-catalyzed coupling to introduce the hydroxamic acid side chain. This specific reactivity is enabled by the unique combination of functional groups. In contrast, the 2-deoxy analog (methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate) cannot undergo this O-activation step, effectively halting the synthesis at the first step . No alternative intermediate has been reported that bypasses the need for the C-2 hydroxyl group in this patent-protected series.

GMP Intermediate Patent-Protected Synthesis Hydroxamic Acid

Validated Application Scenarios for Methyl 2-hydroxy-5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate Stemming from Comparative Evidence


GMP-Compliant Synthesis of Patent-Protected 5-Lipoxygenase Inhibitors for Inflammatory Disease Research

The compound serves as the essential advanced intermediate in the synthesis of N-[(6-methoxy-3,4-dihydronaphtho-2-yl)methyl]-acetohydroxamic acid and its derivatives, as exclusively described in Grunenthal's patent portfolio. Any laboratory or CRO aiming to replicate or scale the synthesis of these specific 5-LOX inhibitors cannot substitute the 2-deoxy analog because the C-2 hydroxyl group is the mandatory synthetic handle for installing the pharmacophoric hydroxamic acid side chain [1]. This makes the compound a non-negotiable starting material for this entire therapeutic class.

Regioselective Probe Synthesis Enabled by 5,6-Dimethoxy Electronic Control

Researchers requiring a dihydronaphthalene scaffold that can be functionalized with absolute regiocontrol at the C-8 position should select this compound. As demonstrated by the Hammett analysis of the 5,6-dimethoxy pattern, the electronic bias it provides is unique compared to 6,7- or 5,8-dimethoxy regioisomers. This guarantees a single, predictable product in electrophilic substitution reactions, which is critical for synthesizing high-purity probes for chemical biology target identification campaigns [2].

Conformationally Constrained Fragment Libraries for 5-LOX Target Engagement Studies

The 3,4-dihydronaphthalene core imbues the molecule and its derivatives with a specific conformational constraint that is absent in fully aromatic naphthalene systems. This property is directly linked to the nanomolar 5-LOX inhibitory activity of the final compounds, as inferred from the structure-activity relationships detailed in EP0560363A1. Fragment-based drug discovery groups can use this intermediate to generate a focused library of partially saturated, three-dimensional fragments that occupy lipoxygenase active sites more effectively than their planar aromatic counterparts [1].

Quote Request

Request a Quote for Methyl 2-hydroxy-5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.